molecular formula C17H36O2Si3 B1142870 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane CAS No. 1263043-99-7

1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane

Cat. No.: B1142870
CAS No.: 1263043-99-7
M. Wt: 356.72304
InChI Key:
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Description

Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane is a complex organosilicon compound It features a unique structure that includes a cyclohexene ring, a propyl group, and multiple trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with trimethylsilyl-substituted silanes in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Platinum-based catalysts such as Karstedt’s catalyst.

    Solvents: Non-polar solvents like toluene.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the cyclohexene ring or other parts of the molecule.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dichloromethane, tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to saturated or partially reduced products.

Scientific Research Applications

Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of advanced materials, including silicon-based polymers and coatings.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, facilitating its use in various chemical transformations. The cyclohexene ring and propyl group contribute to the compound’s overall reactivity and potential for functionalization.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Another organosilicon compound used in similar applications, but with different functional groups.

    2-Furanmethanol, tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl): Shares structural similarities but differs in functional groups and reactivity.

Uniqueness

Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane is unique due to its combination of trimethylsilyl groups and a cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

IUPAC Name

trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJPSXUVRYNZKN-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)[C@H](C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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